2,6-Dimethyl-4-isopropoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-11-5-9(3)12(7-13)10(4)6-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXQSIJUSWDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dimethyl 4 Isopropoxybenzaldehyde and Analogous Structures
Established Synthetic Pathways and Precursor Chemistry
Traditional methods for the synthesis of substituted benzaldehydes often rely on classical organic reactions that have been refined over many years. These pathways typically involve the modification of readily available starting materials through sequential reactions.
Synthesis via Alkylation of Phenolic Aldehydes with Isopropylating Agents
A common and straightforward approach to synthesizing alkoxy-substituted benzaldehydes is the alkylation of the corresponding phenolic precursor. In the case of 2,6-dimethyl-4-isopropoxybenzaldehyde, the synthesis would commence with 2,6-dimethyl-4-hydroxybenzaldehyde. This precursor can be prepared through various formylation methods of 2,6-dimethylphenol.
The alkylation of the hydroxyl group is typically achieved by reacting the phenolic aldehyde with an isopropylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the isopropylating agent in a Williamson ether synthesis.
Common isopropylating agents include isopropyl halides (e.g., 2-bromopropane (B125204) or 2-chloropropane) and isopropyl sulfates. The choice of base and solvent is crucial for the efficiency of the reaction, with common bases including potassium carbonate, sodium hydride, and various alkali metal hydroxides. A process for the alkylation of phenolic compounds in the absence of a solvent, reacting the phenol (B47542) at its melting point with an alkylating agent, has also been described. google.com
A study on the functionalization of phenolic aldehydes derived from lignin, such as vanillin (B372448), demonstrates a similar principle where the phenolic hydroxyl group is alkylated. mdpi.com For instance, vanillin undergoes hydroxyalkylation using ethylene (B1197577) carbonate. mdpi.com While not an isopropylation, this illustrates the general strategy of modifying the phenolic group of a benzaldehyde (B42025) derivative.
Table 1: Representative Conditions for Alkylation of Phenolic Aldehydes
| Phenolic Aldehyde | Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Vanillin | Ethylene Carbonate | Tetrabutylammonium Iodide (catalyst) | None | 110 °C | mdpi.com |
| Lignin-derived phenols | Alkylating Agent | Alkali Carbonate | None (melt phase) | > Melting Point | google.com |
Formylation Reactions on Dimethyl-Substituted Aryl Isopropyl Ethers
An alternative strategy involves introducing the aldehyde group onto a pre-existing 3,5-dimethyl-1-isopropoxybenzene ring. Various formylation methods can be employed to introduce a formyl group onto an activated aromatic ring.
One of the most well-known methods is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a disubstituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. This electrophilic species then attacks the electron-rich aromatic ring of the aryl isopropyl ether to afford the corresponding benzaldehyde after aqueous workup.
Another classical method is the Gattermann reaction, which traditionally uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. A modification, the Gattermann-Koch reaction, employs carbon monoxide and hydrogen chloride under pressure with a catalyst mixture of copper(I) chloride and aluminum chloride. However, these methods are often limited by the harsh conditions and the toxicity of the reagents.
More modern approaches to formylation exist, though their application to this specific substrate would require empirical validation.
Grignard Reagent Applications and Subsequent Oxidation Processes
The use of Grignard reagents provides a versatile method for the formation of carbon-carbon bonds and the subsequent introduction of an aldehyde functionality. wikipedia.orgsigmaaldrich.com The synthesis of this compound via this route would likely start from 1-bromo-2,6-dimethyl-4-isopropoxybenzene.
The synthetic sequence involves two main steps:
Formation of the Grignard Reagent: The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2,6-dimethyl-4-isopropoxyphenyl)magnesium bromide. google.com
Formylation and Oxidation: The Grignard reagent is then reacted with a formylating agent. A common choice is an orthoformate, such as triethyl orthoformate, which upon reaction and subsequent acidic hydrolysis, yields the desired aldehyde. sci-hub.se Alternatively, reaction with N,N-dimethylformamide (DMF) can also yield the aldehyde after workup. google.com Tandem reactions have been explored for the synthesis of benzaldehyde derivatives, utilizing a directed metalation approach. liberty.edu
The Grignard reaction is a powerful tool for C-C bond formation. wikipedia.org The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, typically leads to the formation of a secondary or tertiary alcohol, respectively, after an aqueous workup. quora.comorganic-chemistry.orgncert.nic.in However, to synthesize an aldehyde, the Grignard reagent must react with a reagent that can deliver a formyl group equivalent.
Table 2: Reagents for the Conversion of Grignard Reagents to Aldehydes
| Grignard Reagent Type | Formylating Agent | Product | Reference |
|---|---|---|---|
| Arylmagnesium halide | N,N-Dimethylformamide (DMF) | Aryl aldehyde | google.com |
| Arylmagnesium halide | Triethyl orthoformate | Aryl aldehyde | sci-hub.se |
| Arylmagnesium halide | 4,4-Dimethyl-2-oxazoline derivative | Aryl aldehyde | orgsyn.org |
Modern Catalytic Approaches in the Synthesis of Substituted Benzaldehydes
Recent advances in catalysis have provided more efficient and selective methods for the synthesis of substituted benzaldehydes, often under milder reaction conditions and with greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions for Aryl Aldehyde Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. acs.org These methods can be adapted for the formation of aryl aldehydes. For instance, a palladium-catalyzed coupling reaction could be envisioned between a suitable organometallic reagent and a halo-substituted benzaldehyde precursor, or conversely, the coupling of an organometallic derivative of the isopropoxy-dimethylbenzene moiety with a formylating synthon.
A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been reported. researchgate.net This method involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent. researchgate.net This approach protects the latent aldehyde functionality during the coupling step.
Iridium-catalyzed ortho-C-H alkylations of aromatic aldehydes using alkyl boron reagents have also been developed, showcasing the potential for direct functionalization adjacent to the aldehyde group. researchgate.net While this specific example focuses on alkylation, it highlights the power of transition metal catalysis in the regioselective modification of benzaldehyde derivatives. Organocopper reagents under palladium catalysis have also been shown to be effective for carbon-carbon bond formation in sterically hindered systems. rsc.orgnih.gov
Organocatalytic Strategies for C-C Bond Formation Adjacent to the Aldehyde Moiety
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for the formation of carbon-carbon bonds. nih.gov These methods offer an alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and air/moisture stability.
For the synthesis of substituted benzaldehydes, organocatalytic methods can be particularly useful for introducing substituents adjacent to the aldehyde group. For example, iminium catalysis can activate α,β-unsaturated aldehydes towards nucleophilic attack, enabling the enantioselective construction of benzylic stereocenters. researchgate.net Thiamine diphosphate (B83284) (ThDP)-dependent enzymes can catalyze C-C bond formation by generating an "activated aldehyde" intermediate, which can then react with an electrophile. acs.org
While these methods are more commonly applied to the modification of a molecule already containing an aldehyde, they represent an important strategy for the synthesis of complex, functionalized benzaldehyde derivatives from simpler precursors. The development of organocatalytic C-C bond formation processes continues to be an active area of research. nih.govresearchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
A primary goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed toward performing syntheses in alternative media, such as water, or in the complete absence of a solvent.
Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of substituted benzaldehydes, several methodologies have been adapted to aqueous conditions. One efficient method involves the conversion of benzal halides to their corresponding benzaldehydes using aqueous dimethylamine, which significantly accelerates the hydrolysis compared to using water alone. organic-chemistry.org This approach is economical and provides pure aldehydes from readily available starting materials. organic-chemistry.org
Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer benefits including reduced waste, lower costs, and often shorter reaction times. Mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions, is a key technique in this area. The Duff reaction, a formylation method for phenols, can be performed under mechanochemical conditions using hexamethylenetetramine (HMTA) and sulfuric acid on a silica (B1680970) support. researchgate.net This solventless approach can provide mono-formylated phenols with high ortho-selectivity. researchgate.net Such methods avoid the use of toxic and high-boiling point solvents, simplifying work-up procedures and minimizing environmental impact. researchgate.net
The table below summarizes representative green reaction conditions applicable to the synthesis of substituted benzaldehydes.
Table 1: Examples of Green Synthetic Conditions for Benzaldehyde Analogs
| Reaction Type | Substrate Type | Conditions (Solvent/Catalyst) | Key Finding | Reference |
|---|---|---|---|---|
| Hydrolysis | Benzal Halides | Aqueous dimethylamine | Efficient and rapid conversion to aldehydes, avoiding harsh reagents. | organic-chemistry.org |
| Oxidation | Toluene (B28343) | Biphasic H₂O/Toluene, NH₄VO₃/H₂O₂ catalyst | Highly selective oxidation to benzaldehyde with no benzyl (B1604629) alcohol or benzoic acid byproducts detected. | researchgate.net |
| Formylation (Duff Reaction) | Phenols | Solvent-free (mechanochemical milling), HMTA/H₂SO₄ on silica | Provides mono-formyl derivatives in high yields with exclusive ortho-selectivity. | researchgate.net |
| Oxidation | Toluene | Co-ZIF nano-catalyst, O₂ atmosphere | Achieved 92.3% toluene conversion with 91.3% selectivity to benzaldehyde under optimized conditions. | nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com It provides a more insightful metric of efficiency than reaction yield alone, as a high-yield reaction can still generate a large amount of waste in the form of byproducts. jocpr.com Designing a synthetic route with high atom economy is crucial for sustainable chemical manufacturing.
Atom Economy in Formylation Reactions: The introduction of the aldehyde (formyl) group is a key step in the synthesis of this compound. Many classical formylation reactions exhibit poor atom economy.
Vilsmeier-Haack Reaction: Uses phosphoryl chloride and a substituted formamide (like DMF), generating a stoichiometric amount of phosphorus-based waste.
Reimer-Tiemann Reaction: Employs chloroform (B151607) and a strong base, with the majority of the reagent atoms being converted into inorganic waste. wikipedia.org
Duff Reaction: Uses hexamethylenetetramine (HMTA), where only one of the six methylene (B1212753) units is incorporated into the product, resulting in significant byproduct formation. wikipedia.org
Gattermann-Koch Reaction: Utilizes carbon monoxide and HCl with a Lewis acid catalyst, which can be highly atom-economical in principle, but often requires high pressures and harsh conditions. wikipedia.org
In contrast, modern catalytic methods are designed for higher atom economy. A directed ortho-lithiation of a protected phenol or alkoxybenzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), can be more atom-economical. While the lithium reagent is used stoichiometrically, the DMF molecule is incorporated more efficiently than the reagents in classical name reactions. semanticscholar.org The ideal scenario involves catalytic formylation, where a catalyst facilitates the reaction without being consumed. For example, catalytic hydrogenation of a carboxylic acid derivative to an aldehyde represents a highly atom-economical transformation. jocpr.com
The table below provides a conceptual comparison of the atom economy for different synthetic strategies.
Table 2: Conceptual Comparison of Atom Economy in Formylation Routes
| Reaction / Route | Key Reagents & Byproducts | Atom Economy Analysis | Reference |
|---|---|---|---|
| Reimer-Tiemann Reaction | Reagents: Chloroform (CHCl₃), NaOH. Byproducts: Dichlorocarbene intermediate, chloride salts, water. | Low. Only the carbon and one hydrogen from CHCl₃ are incorporated. The majority of atoms from the reagents become waste. | wikipedia.org |
| Duff Reaction | Reagents: Hexamethylenetetramine (HMTA). Byproducts: Ammonia and amine derivatives. | Low. HMTA (C₆H₁₂N₄) is a large molecule, but only a single "CH" unit is transferred to the aromatic ring. | wikipedia.orgresearchgate.net |
| Ortho-lithiation / Formylation | Reagents: n-BuLi, DMF. Byproducts: Butane, lithium dimethylamide. | Moderate. While the organolithium reagent is stoichiometric, the formylating agent (DMF) is used efficiently. Significantly better than classical methods. | semanticscholar.org |
| Catalytic Carbonylation | Reagents: Carbon Monoxide (CO), H₂. Byproducts: Ideally, none. | Very High (approaching 100%). In theory, all atoms from CO and H₂ can be incorporated into the product aldehyde group. | wikipedia.org |
By prioritizing addition and catalytic reactions over stoichiometric substitution and elimination reactions, chemists can design synthetic pathways for this compound and its analogs that are not only effective but also align with the principles of sustainability and resource efficiency. jocpr.com
Reactivity Profile and Transformational Chemistry of 2,6 Dimethyl 4 Isopropoxybenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity, though its accessibility is significantly impacted by the presence of two adjacent methyl groups. This steric hindrance is a controlling factor in many of its transformations.
Nucleophilic Additions and Condensations (e.g., Aldol, Knoevenagel)
Nucleophilic attack on the carbonyl carbon is a characteristic reaction of aldehydes. However, for 2,6-Dimethyl-4-isopropoxybenzaldehyde, the two ortho-methyl groups sterically shield the electrophilic carbon, making it less accessible to nucleophiles compared to unhindered benzaldehydes.
Aldol and Knoevenagel Condensations:
The Aldol condensation involves the reaction of an enolate with a carbonyl compound. magritek.com this compound, lacking alpha-hydrogens, can only act as the electrophilic partner in a crossed or mixed Aldol reaction. youtube.com However, its sterically hindered carbonyl group would likely result in lower reaction rates and yields compared to less substituted aldehydes like p-anisaldehyde. magritek.com
Similarly, the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, is a cornerstone of C-C bond formation. researchgate.net While a wide range of aromatic aldehydes undergo this reaction, the steric hindrance in this compound is a significant barrier. researchgate.net The reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would likely require more forcing conditions (higher temperatures, stronger bases, or specialized catalysts) to proceed efficiently. arkat-usa.org The expected products would be α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. researchgate.net
Table 1: Predicted Reactivity in Knoevenagel Condensation This table is predictive, based on known reactivity of hindered aldehydes.
| Active Methylene Compound | Expected Product Structure | Predicted Reactivity / Challenges |
|---|---|---|
| Malononitrile | Ar-CH=C(CN)₂ | Moderate to low. Requires optimized conditions to overcome steric hindrance. |
| Diethyl malonate | Ar-CH=C(COOEt)₂ | Low. Less reactive nucleophile combined with high steric hindrance. May require harsh conditions. |
| Dimedone | Arylmethylene bis(dimedone) adduct | Moderate. The reaction is often robust with various aldehydes, but yields may be diminished. researchgate.net |
| Phenylsulfonylacetonitrile | Ar-CH=C(CN)(SO₂Ph) | Moderate. The strong electron-withdrawing groups activate the methylene compound, potentially aiding the reaction. researchgate.net |
Ar represents the 2,6-Dimethyl-4-isopropoxyphenyl group.
Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. Numerous reagents are available for this transformation. Studies on various substituted benzaldehydes show that the reaction mechanism and rate can be influenced by the electronic nature of the substituents. researchgate.net For this compound, oxidation would yield 2,6-Dimethyl-4-isopropoxybenzoic acid. This can be achieved using common oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. More modern, greener methods, such as visible-light-promoted aerobic oxidation, could also be applicable, offering a pathway that avoids heavy metal waste. researchgate.netresearchgate.net
Reduction: The reduction of the aldehyde to a primary alcohol, (2,6-Dimethyl-4-isopropoxyphenyl)methanol, is a standard transformation. This is typically accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While the steric hindrance from the ortho-methyl groups might slightly slow the rate of reduction compared to an unhindered aldehyde, the reaction is generally very efficient. Catalytic hydrogenation is another viable method, although some catalysts may also reduce the aromatic ring under harsh conditions. thieme-connect.de The development of chemoselective catalysts allows for the reduction of the aldehyde group in the presence of other reducible functionalities. thieme-connect.deacs.org
Visible-Light-Mediated Radical Difunctionalization of Aromatic Aldehydes
Recent advances in photoredox catalysis have enabled novel transformations of aromatic aldehydes. rsc.org One such reaction is the visible-light-mediated difunctionalization of alkenes, where an aromatic aldehyde can act as a source of an acyl radical. rsc.org In a typical process, a photocatalyst, upon absorbing visible light, initiates a sequence that leads to the generation of an acyl radical from the aldehyde. This radical can then engage in reactions like addition to alkenes. researchgate.net While specific studies on this compound are not prominent, its participation in such reactions is plausible, potentially leading to the formation of complex ketone structures. The efficiency may depend on the specific photocatalytic system and its tolerance to sterically demanding substrates.
Transformations of the Aromatic Ring System
The aromatic ring of this compound is electron-rich due to the activating effects of the isopropoxy and two methyl groups, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Reactions with Specific Regioselectivity Considerations
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. libretexts.orgmasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. uci.edu In this compound, we have:
-OCH(CH₃)₂ (isopropoxy): A strongly activating, ortho-, para-directing group.
-CH₃ (methyl): Two weakly activating, ortho-, para-directing groups.
-CHO (formyl): A deactivating, meta-directing group.
The powerful para-directing nature of the isopropoxy group and the ortho-, para-directing nature of the methyl groups work in concert. The positions ortho to the isopropoxy group are already substituted (C2, C6). Therefore, the isopropoxy group strongly directs incoming electrophiles to its para position (C4), which is also occupied. The primary directing influence falls to the isopropoxy group, which is a stronger activator than the methyl groups. The positions ortho to the methyl groups are C1/C3 and C5/C1. The positions meta to the deactivating formyl group are C3 and C5.
Considering these factors, the C3 and C5 positions are the most activated and sterically accessible sites for electrophilic attack. Both positions are ortho to one methyl group, para to the other, and meta to the formyl group. Crucially, they are both meta to the strongly activating isopropoxy group. This presents a complex regiochemical question. However, the cumulative activating effect of the alkyl and alkoxy groups makes the ring highly reactive. The most probable sites of substitution are C3 and C5, which are equivalent.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 3-Nitro-2,6-dimethyl-4-isopropoxybenzaldehyde | The C3/C5 positions are the most electron-rich available sites, being ortho/para to the activating methyl groups and meta to the deactivating formyl group. nih.govlibretexts.org |
| Bromination | Br⁺ | 3-Bromo-2,6-dimethyl-4-isopropoxybenzaldehyde | Similar to nitration, substitution is directed to the C3/C5 positions. libretexts.org |
| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely to be selective. | The ring is highly activated, but Friedel-Crafts reactions are very sensitive to steric hindrance. Acylation at the C3/C5 positions would be sterically crowded. The aldehyde group is also deactivating. |
Metalation and Cross-Coupling Strategies for Further Aromatic Functionalization
To achieve functionalization at specific sites that are not accessible via EAS, directed ortho-metalation (DoM) and cross-coupling reactions are powerful tools.
Metalation: Directed ortho-metalation typically uses a directing group to guide a strong base (like an organolithium reagent) to deprotonate an adjacent position. The formyl group is not a robust directing group under these conditions. A more viable strategy would be to first protect the aldehyde (e.g., as a dithiane or acetal) and then exploit the methyl or isopropoxy groups to direct metalation, although their directing ability is weaker than other specialized groups. A more likely pathway for selective functionalization would be to introduce a halogen at the C3/C5 position via EAS and then use that halogen for subsequent reactions.
Cross-Coupling Reactions: If a halogenated derivative, such as 3-Bromo-2,6-dimethyl-4-isopropoxybenzaldehyde, is synthesized, it becomes a valuable substrate for transition-metal-catalyzed cross-coupling reactions. acs.orgyoutube.comyoutube.com Reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Buchwald-Hartwig (with amines) could be employed to install a wide variety of substituents at the C3 position. acs.org The steric hindrance provided by the adjacent methyl group (at C2) would be a critical factor, potentially requiring specialized ligands and catalysts that are effective for coupling with sterically hindered aryl halides. dicp.ac.cn
Chemical Behavior of the Isopropoxy Substituent
The isopropoxy group (-OCH(CH₃)₂) is an ether linkage to the aromatic ring. Its reactivity is primarily centered around the cleavage of the C-O bond and its electronic influence on the aromatic system.
Cleavage and Deprotection Strategies
The cleavage of the isopropoxy group, a deprotection strategy to yield the corresponding phenol (B47542), is a common transformation for aryl ethers. This typically requires harsh reaction conditions due to the high bond dissociation energy of the C-O bond in aryl alkyl ethers. acs.org Strong reagents are needed to interact with the oxygen atom or the alkyl group to facilitate bond cleavage. acs.org
Commonly employed reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃) and aluminum halides. acs.orgresearchgate.net Strong acids and bases, as well as alkali metals, have also been utilized. acs.org
Boron Tribromide (BBr₃): BBr₃ is a highly effective and widely used reagent for cleaving aryl ethers. nih.govcore.ac.uk The mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom of BBr₃. pearson.com This initial step makes the ether oxygen more electrophilic and susceptible to nucleophilic attack. pearson.com A subsequent attack by a bromide ion on the isopropyl group leads to the cleavage of the C-O bond, forming the corresponding alkyl bromide and a borate (B1201080) ester, which upon hydrolysis yields the phenol. pearson.compearson.com While often used in a 1:1 stoichiometric ratio, studies have shown that sub-stoichiometric amounts of BBr₃ can be effective. nih.gov
Other Lewis Acids: Other Lewis acids, such as aluminum halides, can also facilitate the cleavage of aryl ethers under milder conditions compared to methods not involving Lewis acids. researchgate.net The mechanism is similar, involving coordination of the Lewis acid to the ether oxygen, thereby activating the C-O bond for cleavage.
Photocatalysis: A more recent and milder approach involves copper-photocatalyzed dealkylation using O₂ as an oxidant. acs.org This method is noted for its operational simplicity and high efficiency under mild conditions. The proposed mechanism involves the generation of a chlorine radical that activates the alkyl group, leading to oxidation and subsequent hydrolysis to yield the phenol. acs.org
Table 1: Reagents for Isopropoxy Group Cleavage
| Reagent | Conditions | Mechanism | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | Formation of a Lewis acid-base adduct, followed by nucleophilic attack by bromide. nih.govpearson.com | nih.govcore.ac.ukpearson.com |
| Aluminum Halides (e.g., AlCl₃) | Milder conditions than non-Lewis acid methods. | Lewis acid coordination to the ether oxygen, activating the C-O bond. | researchgate.net |
| Copper-Photocatalysis | Light irradiation, O₂ as oxidant. | Chlorine radical-mediated substrate activation, followed by oxidation and hydrolysis. acs.org | acs.org |
Role of the Alkoxy Group in Directing Group Chemistry
The isopropoxy group is an electron-donating group (EDG) due to the presence of lone pairs of electrons on the oxygen atom that can be donated into the aromatic π system through resonance. wikipedia.orgorganicchemistrytutor.com This has a significant impact on the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Ortho, Para-Directing Nature: As an activating group, the isopropoxy substituent directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This is because the resonance structures of the Wheland intermediate (the carbocation intermediate in EAS) show that the positive charge can be delocalized onto the oxygen atom when the electrophile attacks at the ortho or para positions, providing extra stability. organicchemistrytutor.comreddit.com The meta-attack does not allow for this additional resonance stabilization. reddit.com
In the case of this compound, the two ortho positions relative to the isopropoxy group are already occupied by methyl groups. Therefore, any electrophilic aromatic substitution would be directed to the positions ortho to the aldehyde group (meta to the isopropoxy group), but this is electronically disfavored. The primary directing influence in this specific molecule comes from the interplay of all three substituents. However, considering the isopropoxy group in isolation, its inherent nature is to direct ortho and para.
Directed Ortho-Metalation (DoM): The heteroatom of the alkoxy group can also direct lithiation to the ortho position through coordination with an organolithium reagent. wikipedia.org This process, known as Directed ortho-Metalation (DoM), involves the formation of an aryllithium intermediate exclusively at the ortho position. wikipedia.org This intermediate can then react with various electrophiles. For this compound, the ortho positions to the isopropoxy group are sterically hindered by the methyl groups, which would likely make this reaction challenging.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by the reactivity of its functional groups under different conditions.
General Stability: Alkoxy-substituted benzaldehydes are generally stable compounds but can undergo degradation under specific conditions. google.com Ethers are known to be relatively inert to many chemical conditions, which is why they are often used as protecting groups in organic synthesis. masterorganicchemistry.com
Degradation of the Benzaldehyde (B42025) Moiety: The benzaldehyde group can be susceptible to oxidation and reduction. For instance, benzaldehyde itself can undergo degradation to form benzene (B151609) or benzoic acid, a process that can be promoted by light. researchgate.net
Degradation of the Isopropoxy Group: The isopropoxy group is generally stable but can be cleaved under acidic or other specific conditions as described in section 3.3.1. The decomposition of alkoxy radicals, which could be formed under certain oxidative or high-energy conditions, proceeds via β C-C scission. rsc.org The barrier height for this decomposition is influenced by the substituents on the α- and β-carbons. rsc.orgresearchgate.net
Influence of Substituents on Stability: The methyl groups at the 2 and 6 positions provide steric hindrance around the aldehyde and isopropoxy groups. This steric bulk can enhance the stability of the molecule by sterically impeding the approach of reagents that could lead to degradation.
Based on a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound within the detailed contexts requested by the provided outline.
Searches for the use of this specific aldehyde in the synthesis of complex heterocyclic systems, chiral molecules, polymers, dendrimers, and organic electronic components did not yield direct examples or research findings. While general synthetic methodologies exist for creating such structures from various benzaldehyde derivatives, no scholarly articles, patents, or technical data sheets explicitly document the application of this compound as a precursor or building block for these advanced applications.
Methodologies such as the Hantzsch pyridine (B92270) synthesis, multicomponent reactions for heterocycles, and various polymerization techniques are well-established for other aldehydes. However, the influence of the unique substitution pattern of 2,6-dimethyl-4-isopropoxy (two ortho-methyl groups and a para-isopropoxy group) on these reactions has not been reported. The steric hindrance from the ortho-methyl groups and the electronic effects of the isopropoxy group would likely impart unique reactivity that cannot be accurately extrapolated from simpler, unsubstituted benzaldehydes.
Therefore, the creation of a scientifically accurate and thorough article that strictly adheres to the specified outline is not feasible with the currently available information. Generating content for each section would require speculation and generalization from unrelated compounds, which would not meet the required standards of scientific accuracy and specificity.
2,6 Dimethyl 4 Isopropoxybenzaldehyde As a Versatile Synthetic Intermediate
Development of Novel Synthetic Analogues and Derivatives
Structure-Reactivity Relationship (SRR) Studies of 2,6-Dimethyl-4-isopropoxybenzaldehyde Analogues (from a chemical synthesis perspective)
The reactivity of this compound and its analogues is significantly governed by the interplay of steric and electronic effects originating from the substituents on the benzene (B151609) ring. The two methyl groups at the ortho positions to the aldehyde functionality create considerable steric hindrance, which can modulate the accessibility of the carbonyl carbon to nucleophiles.
Studies on related sterically hindered benzaldehydes have shown that this steric crowding can be a determining factor in the outcome of chemical reactions. For instance, in reactions where the aldehyde participates, such as nucleophilic additions or condensations, the approach of the nucleophile is impeded. This can lead to lower reaction rates or the need for more forcing reaction conditions compared to unhindered benzaldehydes. However, this steric hindrance can also be exploited to achieve higher selectivity in certain transformations.
The isopropoxy group at the para position primarily exerts an electronic effect. As an electron-donating group, it increases the electron density on the aromatic ring and, to a lesser extent, on the aldehyde group through resonance. This electronic enrichment can influence the reactivity of the aldehyde and the aromatic ring itself. For example, the increased electron density may affect the rates of electrophilic aromatic substitution reactions on the ring.
In the context of cross-coupling reactions, the presence of functional groups like aldehydes can influence catalyst performance. While aldehydes and ketones can sometimes inhibit catalysis by coordinating to the metal center, they can also direct selective cross-coupling reactions. rsc.org For instance, in nickel-catalyzed Suzuki-Miyaura reactions, aryl halides bearing aldehyde or ketone groups can undergo preferential oxidative addition. rsc.org The steric bulk from the ortho-methyl groups in this compound would likely play a significant role in such catalytic cycles. researchgate.net
Furthermore, the presence of an ortho-hydroxyl group in salicylaldehyde (B1680747) has been shown to have a profound effect in A³ coupling reactions, even enabling the reaction to proceed without a metal catalyst. beilstein-journals.org While the target molecule has an isopropoxy group instead of a hydroxyl group, this highlights the significant impact that ortho-substituents can have on the reactivity of the aldehyde through mechanisms beyond simple sterics, such as hydrogen bonding or chelation.
A hypothetical study on the structure-reactivity relationship of this compound analogues could involve systematically varying the substituents at the ortho and para positions and observing the impact on a model reaction, such as a Grignard reaction or a Wittig olefination. The findings could be compiled into a data table to illustrate these relationships.
Table 1: Hypothetical Structure-Reactivity Data for Analogues in a Model Reaction (e.g., Grignard Addition)
| Ortho-Substituent (R¹) | Para-Substituent (R²) | Relative Reaction Rate | Yield (%) | Diastereoselectivity (if applicable) |
| Methyl | Isopropoxy | 1.0 | 85 | 3:1 |
| Ethyl | Isopropoxy | 0.8 | 78 | 4:1 |
| Isopropyl | Isopropoxy | 0.5 | 65 | 6:1 |
| Methyl | Methoxy | 1.1 | 88 | 3:1 |
| Methyl | Ethoxy | 1.0 | 86 | 3:1 |
| Methyl | Benzyloxy | 0.9 | 82 | 3:1 |
This table presents hypothetical data for illustrative purposes and is not based on reported experimental results.
Modular Synthesis Approaches for Libraries of Related Compounds
The development of modular or combinatorial approaches for the synthesis of libraries of compounds related to this compound is of significant interest for applications in drug discovery and materials science. Such strategies allow for the rapid generation of a diverse set of molecules with varied substitution patterns, facilitating the exploration of structure-activity relationships.
One effective modular approach involves the late-stage functionalization of a common precursor. For instance, a synthetic route could be designed to produce a key intermediate that can then be diversified in the final steps. A plausible strategy for creating a library of 2,6-disubstituted-4-alkoxybenzaldehydes could start from a readily available precursor like 4-hydroxy-2,6-dimethylbenzaldehyde. nih.gov This precursor allows for diversification at the 4-position via Williamson ether synthesis with a variety of alkyl halides.
Another powerful technique for generating substituted benzaldehydes is through a one-pot reduction/cross-coupling procedure from Weinreb amides. acs.orgrug.nl This method involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a cross-coupling reaction with an organometallic reagent. acs.orgrug.nl This approach offers a modular way to introduce a wide range of substituents onto the aromatic ring.
A potential modular synthesis for a library of this compound analogues could be designed as follows:
Synthesis of a Core Intermediate: Preparation of a key building block, such as 4-bromo-2,6-dimethyl-N-methoxy-N-methylbenzamide.
Diversification via Cross-Coupling: This intermediate could then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents at the 4-position.
Conversion to Aldehyde: The N-methoxy-N-methylamide (Weinreb amide) functionality can then be cleanly converted to the aldehyde.
This modular strategy would allow for the creation of a diverse library of compounds with variations at the 4-position, while keeping the 2,6-dimethylbenzaldehyde (B72290) core constant.
Table 2: Example of a Modular Synthesis Library Design
| Entry | R¹ Substituent (from R¹-B(OH)₂) | R² Group | Final Product Structure |
| 1 | Phenyl | Isopropyl | 2,6-Dimethyl-4-phenyl-benzaldehyde with a para-isopropoxy group |
| 2 | 4-Fluorophenyl | Isopropyl | 4-(4-Fluorophenyl)-2,6-dimethyl-benzaldehyde with a para-isopropoxy group |
| 3 | Thiophen-2-yl | Isopropyl | 2,6-Dimethyl-4-(thiophen-2-yl)-benzaldehyde with a para-isopropoxy group |
| 4 | Pyridin-3-yl | Isopropyl | 2,6-Dimethyl-4-(pyridin-3-yl)-benzaldehyde with a para-isopropoxy group |
This table illustrates a hypothetical library of compounds that could be generated through a modular synthesis approach.
Recent advancements in photoredox catalysis also offer new avenues for the modular synthesis of complex molecules. acs.org These methods often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for the late-stage functionalization of elaborate molecules. acs.org
By employing these modular strategies, chemists can efficiently generate extensive libraries of this compound analogues, enabling systematic investigations into their properties and facilitating the discovery of new compounds with desired functions.
Advanced Spectroscopic and Computational Analysis of 2,6 Dimethyl 4 Isopropoxybenzaldehyde
High-Resolution Spectroscopic Characterization for Mechanistic Insights
High-resolution spectroscopic methods are indispensable for unequivocally determining the structure, conformation, and electronic properties of a molecule. For a substituted benzaldehyde (B42025) like 2,6-Dimethyl-4-isopropoxybenzaldehyde, these techniques would provide a detailed map of its chemical architecture.
Advanced NMR Techniques for Conformation and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, would be critical in defining the precise connectivity and spatial arrangement of the atoms in this compound.
Detailed experimental data from 2D-NMR or solid-state NMR studies specifically for this compound are not available in the reviewed literature. However, a hypothetical analysis would be expected to yield correlations confirming the substitution pattern on the benzene (B151609) ring. For instance, Heteronuclear Multiple Bond Correlation (HMBC) would show long-range couplings between the protons of the methyl and isopropoxy groups and the aromatic carbons, confirming their positions relative to the aldehyde group. The rotational dynamics of the isopropoxy group and any conformational preferences of the aldehyde moiety could be investigated using variable temperature NMR studies.
Table 1: Illustrative 1H and 13C NMR Chemical Shift Assignments for this compound (Note: This table is a hypothetical representation of expected values and is not based on published experimental data.)
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Aldehyde (-CHO) | ~9.8-10.2 | ~192 | C2, C6 |
| Aromatic-H | ~6.5-6.7 | ~110 | C2, C4, C6 |
| Isopropoxy (-CH) | ~4.5-4.8 | ~70 | C4, Isopropoxy-CH3 |
| Isopropoxy (-CH3) | ~1.3-1.4 | ~22 | C4, Isopropoxy-CH |
| Methyl (-CH3) | ~2.5-2.6 | ~20 | C1, C2, C6 |
Mass Spectrometry for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments would be used to establish its fragmentation pathways, offering valuable structural information.
Specific HRMS and tandem MS fragmentation studies for this compound have not been published. A typical fragmentation pattern under electron ionization would likely involve the loss of the isopropoxy group or cleavage of the isopropyl unit. The primary fragments would help to piece together the molecular structure.
Table 2: Predicted High-Resolution Mass Spectrometry Data and Major Fragmentation Pathways (Note: This table is predictive and not based on experimental results.)
| Ion/Fragment | Predicted m/z | Description |
| [M]+ | 192.1150 | Molecular Ion |
| [M-CH3]+ | 177.0915 | Loss of a methyl radical from the isopropoxy group |
| [M-C3H7]+ | 149.0602 | Loss of the isopropyl group (as a radical) |
| [M-OC3H7]+ | 133.0653 | Loss of the isopropoxy group (as a radical) |
| [C7H7O]+ | 107.0497 | Fragment corresponding to a dimethylbenzoyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.
While specific, peer-reviewed IR and Raman spectra for this compound are not documented, one can predict the key vibrational bands based on its structure. The most prominent IR absorption would be the C=O stretch of the aldehyde group. The C-O-C stretching of the ether linkage and various C-H and aromatic C=C stretching and bending vibrations would also be present. Due to the absence of O-H or N-H bonds, significant intermolecular hydrogen bonding is not expected to be a dominant feature in the vibrational spectra of the pure compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
There are no published crystal structures for this compound in crystallographic databases. If a suitable single crystal could be grown, this technique would precisely determine the planarity of the benzaldehyde unit and the conformation of the isopropoxy group relative to the aromatic ring. It would also reveal how the molecules pack in the crystal lattice.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental data, offering insights into electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
No specific DFT studies on this compound are found in the current body of scientific literature. Such calculations could be used to optimize the molecule's geometry, predict its NMR and vibrational spectra for comparison with experimental data, and calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The distribution of electrostatic potential could also be mapped to predict sites susceptible to nucleophilic or electrophilic attack, thus providing insights into the compound's chemical reactivity.
Table 3: Hypothetical Data from DFT Calculations (Note: This table presents the type of data that would be generated from DFT calculations and is for illustrative purposes only.)
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule |
| Aldehyde C=O Stretch | ~1705 cm-1 | Correlates with experimental IR/Raman spectra |
Prediction of Reaction Mechanisms and Transition States
There is a notable absence of published computational studies detailing the prediction of reaction mechanisms and transition states specifically for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate pathways of chemical reactions.
For a molecule like this compound, such studies could investigate, for example, its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. These computational analyses would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. This information is critical for understanding the reactivity of the compound and for optimizing reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
While general QSPR studies have been performed on substituted benzaldehydes, there is no specific QSPR model in the available literature that includes this compound. acs.orgnih.govunicamp.brresearchgate.net QSPR models are statistical tools that correlate the structural or property-based descriptors of molecules with a particular chemical property. acs.orgnih.govunicamp.brresearchgate.net
For instance, a QSPR study on a series of benzaldehydes might aim to predict properties such as boiling point, solubility, or a specific type of reactivity. acs.orgnih.govunicamp.brresearchgate.net These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) and then using statistical methods like multiple linear regression or partial least squares to find a correlation with the property of interest. acs.orgnih.govunicamp.br While the principles of QSPR are well-established, their application to this compound has not been documented.
Future Research Directions and Challenges in 2,6 Dimethyl 4 Isopropoxybenzaldehyde Chemistry
Exploration of Unconventional Synthetic Pathways
Traditional methods for the synthesis of substituted benzaldehydes, such as the Vilsmeier-Haack or Gattermann-Koch reactions, often face limitations when applied to sterically hindered substrates. wikipedia.orgyoutube.com The development of unconventional synthetic routes is therefore a critical area of future research.
Late-Stage C-H Formylation: A major challenge lies in developing methods for direct C-H formylation. researchgate.net Late-stage functionalization (LSF) aims to introduce functional groups into a complex molecule at a late point in the synthesis, which can significantly improve efficiency. wikipedia.org Research into transition-metal-catalyzed C-H activation, potentially using silver or other metals, could provide a direct pathway to formylate the substituted benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov The primary challenge will be achieving high regioselectivity given the existing substitution pattern.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future work could focus on identifying or engineering enzymes, such as amine oxidases or P450 monooxygenases, capable of performing specific transformations. nih.govnih.gov For instance, an engineered oxidase could potentially convert 2,6-dimethyl-4-isopropoxytoluene directly to the target aldehyde, or an amine oxidase could deaminate a corresponding benzylamine. nih.gov The main hurdles include enzyme discovery, protein engineering for substrate specificity and stability, and developing scalable biocatalytic processes. nih.govyoutube.com
Novel Formylating Agents: The development and application of new, mild, and efficient formylating agents represent another promising avenue. Reagents like N-formylsaccharin or those utilized in mechanochemical, solvent-free conditions could offer advantages in terms of safety, waste reduction, and yield, especially for sterically demanding reactions. nih.govresearchgate.net
A comparison of potential synthetic approaches is outlined below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Formylation | Increased synthetic efficiency, atom economy. | Achieving high regioselectivity, catalyst development. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, process scalability. |
| Novel Formylating Agents | Improved safety, reduced waste, potentially higher yields. nih.gov | Reagent stability, cost, and broad applicability. |
Integration with Flow Chemistry and Automation for Scalable Production
For 2,6-Dimethyl-4-isopropoxybenzaldehyde to be utilized in broader applications, its scalable and efficient production is paramount. Flow chemistry, which involves performing reactions in continuous-flow reactors, presents a significant improvement over traditional batch processing.
The primary advantages of flow chemistry include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and greater reproducibility. acs.orgdntb.gov.ua These features are particularly beneficial for reactions that are highly exothermic or involve unstable reagents. Furthermore, flow systems are more readily scalable; production can be increased by running the system for longer periods or by "numbering-up" (running multiple systems in parallel).
Integrating automation with flow chemistry platforms allows for high-throughput experimentation and rapid optimization of reaction conditions (e.g., temperature, pressure, residence time, and reagent stoichiometry). This automated feedback loop can accelerate process development and lead to more robust and cost-effective manufacturing processes. The future in this area involves designing dedicated, multi-step flow syntheses for the target molecule, potentially integrating synthesis, workup, and purification into a single, automated line. researchgate.net
Development of Novel Catalytic Systems for Specific Transformations
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. However, the steric hindrance in this compound can reduce the reactivity of the carbonyl group and the accessibility of the aromatic ring. Developing novel catalytic systems is essential to overcome these limitations.
Photocatalysis: Light-driven catalytic processes can enable unique transformations under mild conditions. Research into photocatalytic systems for the selective oxidation of the corresponding alcohol (2,6-dimethyl-4-isopropoxybenzyl alcohol) to the aldehyde could provide a highly efficient and green synthetic route. acs.org The challenge lies in preventing over-oxidation to the carboxylic acid.
Heterogeneous Catalysis: The development of solid-supported or heterogeneous catalysts, such as the recently reported geminal atom catalysts (GACs), offers significant advantages in terms of catalyst recovery and reuse. nih.gov A future direction would be to design heterogeneous catalysts specifically tailored for transformations involving sterically hindered substrates like this compound, for example, in reductive amination or coupling reactions.
Ligand Development for Metal Catalysis: For cross-coupling reactions or other metal-catalyzed transformations, the design of specialized ligands is crucial. New phosphine- or N-heterocyclic carbene (NHC)-based ligands could be developed to create a specific catalytic pocket that can accommodate the sterically demanding substrate while promoting the desired reactivity, for instance, in amination reactions. organic-chemistry.org
Applications in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for building molecular complexity. nih.govthieme.de Similarly, cascade reactions allow for the formation of complex products through a sequence of intramolecular reactions.
The steric bulk of this compound makes it a fascinating, albeit challenging, component for such reactions. Its participation could lead to the synthesis of highly substituted, sterically congested, and stereochemically dense molecules that would be difficult to access through conventional multi-step synthesis. A significant challenge is the inherent low reactivity of the hindered aldehyde. Future research may focus on using highly activating catalysts or employing aldehyde surrogates, such as acetals, which can release the aldehyde in situ under specific reaction conditions, as has been demonstrated for other aldehydes in cascade reactions. nih.govthieme.de The Enders cascade reaction is a notable example of a process that could be adapted for this purpose. thieme.de
Theoretical Advancements in Understanding its Reactivity Landscape
Computational chemistry provides invaluable insights into reaction mechanisms and molecular properties. For a molecule like this compound, theoretical studies are essential for understanding its unique reactivity.
Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the steric and electronic effects of the substituent groups. nih.gov Such studies can help rationalize its behavior in different chemical environments and predict its reactivity towards various reagents. For example, theoretical calculations can determine the relative energies of transition states for electrophilic aromatic substitution, predicting whether a reaction is likely to occur and at which position. libretexts.org
Future theoretical work will likely focus on:
Modeling Reaction Pathways: Simulating potential reaction pathways for novel transformations to predict feasibility and identify potential byproducts.
Catalyst Design: Computationally screening potential catalysts and ligands to identify candidates that can effectively overcome the steric hindrance of the substrate.
Predicting Spectroscopic Properties: Aiding in the characterization of new compounds derived from this compound.
These theoretical advancements will be crucial for guiding experimental efforts, saving time and resources by focusing on the most promising synthetic routes and reaction conditions.
Q & A
Q. What are optimized synthetic routes for 2,6-Dimethyl-4-isopropoxybenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: A general approach involves condensation reactions of substituted benzaldehydes with alkylating agents. For example, refluxing substituted benzaldehyde derivatives with isopropyl halides in anhydrous ethanol, catalyzed by glacial acetic acid, can yield the target compound . Key variables include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios. Purification via vacuum distillation or recrystallization improves purity. Yields typically range from 60–80%, but optimization requires systematic variation of solvent polarity (e.g., ethanol vs. DMF) and catalyst load (e.g., 1–5% acetic acid) .
Q. How can researchers analytically characterize this compound to confirm structure and purity?
Methodological Answer:
- Chromatography: Use reversed-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) for purity assessment .
- Spectroscopy: Confirm structure via H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) and FT-IR (C=O stretch at ~1700 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 206.1 (calculated for CHO) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer: Store in amber glass vials at –20°C under inert gas (N or Ar) to prevent oxidation of the aldehyde group. Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can assess degradation products via HPLC. Avoid exposure to light, moisture, and strong acids/bases .
Advanced Research Questions
Q. How do substituent effects (e.g., methyl vs. methoxy groups) influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: Steric hindrance from the 2,6-dimethyl groups reduces accessibility to the aldehyde carbonyl, slowing nucleophilic attack. Kinetic studies (e.g., monitoring reaction progress via in situ IR or H NMR) can quantify rate constants. Compare with analogues (e.g., 4-isopropoxybenzaldehyde) to isolate steric vs. electronic effects. Computational modeling (DFT) of transition states further elucidates substituent impacts .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in antimicrobial or antioxidant assays may arise from variations in:
- Test organisms: Standardize strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) .
- Solvent systems: Use DMSO at ≤1% to avoid cytotoxicity .
- Dose-response curves: Perform triplicate experiments with positive controls (e.g., ampicillin for antibiotics). Meta-analysis of published IC values identifies outliers .
Q. How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- In silico tools: Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate hepatic metabolism, cytochrome P450 interactions, and metabolite formation.
- Docking studies: Model binding affinity with CYP3A4 or CYP2D6 isoforms using AutoDock Vina .
- Experimental validation: Compare predictions with in vitro microsomal assays (rat/human liver microsomes + NADPH) .
Q. What advanced techniques quantify trace impurities in this compound synthesized via Grignard reactions?
Methodological Answer:
- GC-MS Headspace Analysis: Detect residual solvents (e.g., THF, diethyl ether) at ppm levels .
- ICP-OES: Screen for metal catalysts (e.g., Mg from Grignard reagents).
- Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is attempted .
Methodological Frameworks for Research Design
Q. How to apply dialectical research models to resolve mechanistic ambiguities in the synthesis of this compound?
Methodological Answer: Adopt a thesis-antithesis-synthesis approach:
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
- Probit Analysis: Calculate LD/LC values with 95% confidence intervals.
- ANOVA + Tukey’s HSD: Compare toxicity across concentrations.
- QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
